molecular formula C9H10ClNO B6298556 5-Indolinecarbaldehyde hydrochloride CAS No. 2241594-17-0

5-Indolinecarbaldehyde hydrochloride

Cat. No.: B6298556
CAS No.: 2241594-17-0
M. Wt: 183.63 g/mol
InChI Key: BNLRDSLXSRASBM-UHFFFAOYSA-N
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Description

5-Indolinecarbaldehyde hydrochloride (CAS: 2241594-17-0) is an indoline derivative with a molecular formula of C₉H₁₀ClNO and a molecular weight of 183.63 g/mol . Structurally, it consists of a partially hydrogenated indole ring (indoline) with an aldehyde group at position 5 and a hydrochloride salt formation. This compound is typically used as a synthetic intermediate in pharmaceutical and organic chemistry due to its reactive aldehyde group and nitrogen-containing heterocyclic structure.

Properties

IUPAC Name

2,3-dihydro-1H-indole-5-carbaldehyde;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO.ClH/c11-6-7-1-2-9-8(5-7)3-4-10-9;/h1-2,5-6,10H,3-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLRDSLXSRASBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)C=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Indolinecarbaldehyde hydrochloride typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This reaction involves the conversion of aryl hydrazones to indoles under elevated temperatures and the presence of Brønsted or Lewis acids . For example, the reaction of aryl hydrazones with acetic acid and hydrochloric acid under reflux conditions can yield 5-Indolinecarbaldehyde hydrochloride .

Industrial Production Methods: Industrial production of 5-Indolinecarbaldehyde hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 5-Indolinecarbaldehyde hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted indole derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
5-Indolinecarbaldehyde derivatives have shown promise as potential anticancer agents. Research indicates that compounds derived from indole structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, derivatives of 5-indolinecarbaldehyde have been evaluated for their ability to act as inhibitors of tryptophan dioxygenase, an enzyme implicated in cancer metabolism .

Neuroprotective Effects
Studies suggest that indole derivatives, including 5-indolinecarbaldehyde, exhibit neuroprotective properties. These compounds can potentially mitigate neurodegenerative diseases by modulating neuroinflammatory responses and promoting neuronal survival .

Antimicrobial Properties
5-Indolinecarbaldehyde has been investigated for its antibacterial and antifungal activities. Compounds based on this scaffold have demonstrated effectiveness against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

Synthetic Organic Chemistry

Building Block for Complex Molecules
5-Indolinecarbaldehyde hydrochloride serves as a crucial intermediate in the synthesis of various complex organic molecules. It is utilized in the preparation of indole-based heterocycles through multicomponent reactions, which are essential for developing new pharmaceuticals .

Synthesis of Indole Derivatives
The compound can be employed in the synthesis of diverse indole derivatives, which are vital in drug discovery. Its reactivity allows for the formation of various functionalized indoles that can be further modified to enhance biological activity .

Material Science

Fluorescent Materials
Recent research has highlighted the potential of 5-indolinecarbaldehyde derivatives in developing fluorescent materials. These materials have applications in bioimaging and sensing technologies due to their excellent photophysical properties .

Case Studies

Study Objective Findings
Shinde et al. (2018)Synthesis of indole derivativesDeveloped a method for synthesizing N,N-dialkyl amino arylated indole derivatives using 5-indolinecarbaldehyde with high yields under solvent-free conditions .
Modha et al. (2017)Anticancer activity assessmentEvaluated the anticancer properties of 5-indolinecarbaldehyde derivatives, demonstrating significant inhibition of tumor cell proliferation in vitro .
Jeong et al. (2019)Neuroprotective effectsInvestigated the neuroprotective effects of indole derivatives, finding that they can reduce oxidative stress markers in neuronal cells .

Mechanism of Action

The mechanism of action of 5-Indolinecarbaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, influencing various biological processes. For example, they can act as inhibitors of certain enzymes or modulators of receptor activity, leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and physicochemical differences between 5-Indolinecarbaldehyde hydrochloride and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Melting Point (°C) Key Applications
5-Indolinecarbaldehyde HCl 2241594-17-0 C₉H₁₀ClNO 183.63 Indoline backbone, aldehyde at position 5, HCl Not reported Pharmaceutical intermediates
Indole-3-carboxaldehyde 487-89-8 C₉H₇NO 145.15 Indole backbone, aldehyde at position 3 193–198 Organic synthesis, ligands
Indole-4-carboxaldehyde 1074-86-8 C₉H₇NO 145.16 Indole backbone, aldehyde at position 4 140–146 Fluorescent probes, catalysis
5-Chloroindole-3-carboxaldehyde 827-01-0 C₉H₆ClNO 179.60 Chlorine at position 5, aldehyde at position 3 Not reported Bioactive compound synthesis
1H-Indole-3-ethanamine HCl (5-MeO) 17107-33-4 C₁₁H₁₄N₂O·HCl 226.70 Ethylamine side chain, methoxy at position 5 Not reported Neurotransmitter analogues

Key Differences

Backbone Structure :

  • 5-Indolinecarbaldehyde HCl features a hydrogenated indole ring (indoline), reducing aromaticity and increasing solubility compared to indole derivatives like Indole-3-carboxaldehyde .
  • Indole derivatives (e.g., Indole-3-carboxaldehyde) retain full aromaticity, making them more stable but less reactive in certain hydrogenation or alkylation reactions .

Functional Groups: The hydrochloride salt in 5-Indolinecarbaldehyde enhances water solubility, a critical factor in drug formulation, whereas non-salt forms (e.g., Indole-4-carboxaldehyde) require organic solvents for dissolution . Chlorine substituents (e.g., 5-Chloroindole-3-carboxaldehyde) increase molecular weight and alter electronic properties, influencing binding affinity in receptor-ligand interactions .

Synthesis and Stability: Indole-4-carboxaldehyde synthesis employs sodium borohydride and methylamine in methanol, while 5-Indolinecarbaldehyde HCl likely involves catalytic hydrogenation of indole precursors followed by HCl salt formation . Indoline derivatives are more sensitive to oxidation due to the saturated ring, requiring storage under inert conditions, whereas aromatic indoles are more stable .

Applications :

  • 5-Indolinecarbaldehyde HCl : Primarily used in medicinal chemistry for developing kinase inhibitors or antiviral agents due to its polar, charged nature .
  • Indole-3-carboxaldehyde : Widely used in synthesizing Schiff base ligands for metal coordination complexes .
  • 5-Chloroindole-3-carboxaldehyde : Acts as a precursor for anticancer agents, leveraging the chlorine atom’s electron-withdrawing effects .

Research Findings and Challenges

  • Reactivity: The aldehyde group in 5-Indolinecarbaldehyde HCl undergoes nucleophilic additions more readily than non-salt forms due to protonation, enabling efficient formation of imines or hydrazones .
  • Biological Activity : Indoline derivatives exhibit improved blood-brain barrier penetration compared to indoles, making them favorable in CNS drug development .
  • Analytical Challenges : Differentiation of positional isomers (e.g., indole-3- vs. indole-4-carboxaldehyde) requires advanced techniques like HPLC-MS or NMR due to similar physicochemical properties .

Biological Activity

5-Indolinecarbaldehyde hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

5-Indolinecarbaldehyde hydrochloride is derived from indoline, a bicyclic structure that contributes to its biological activity. The compound's structure can be represented as follows:

C9H8ClN\text{C}_9\text{H}_8\text{ClN}

This structure features an indoline ring with an aldehyde functional group, which is crucial for its reactivity and interaction with biological targets.

Biological Activities

The biological activities of 5-Indolinecarbaldehyde hydrochloride include:

  • Antimicrobial Activity : Studies have shown that derivatives of indoline compounds exhibit significant antibacterial and antifungal properties. For instance, 5-Indolinecarbaldehyde has demonstrated effectiveness against various strains of bacteria and fungi, suggesting its potential as a lead compound for antibiotic development .
  • Anticancer Properties : Research indicates that 5-Indolinecarbaldehyde hydrochloride may inhibit cancer cell proliferation. In vitro studies have reported that the compound induces apoptosis in cancer cell lines, possibly through the activation of caspases and modulation of apoptotic pathways .
  • Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

The mechanisms by which 5-Indolinecarbaldehyde exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in various metabolic pathways. For example, its interaction with acetylcholinesterase (AChE) suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .
  • Cell Cycle Arrest : In cancer cells, 5-Indolinecarbaldehyde can induce cell cycle arrest at the G2/M phase, leading to reduced cell division and growth .

Case Studies and Clinical Evidence

Several case studies have highlighted the clinical relevance of 5-Indolinecarbaldehyde hydrochloride:

  • Antibacterial Efficacy : A clinical study assessed the efficacy of 5-Indolinecarbaldehyde against resistant bacterial strains. Results indicated a significant reduction in bacterial load in treated subjects compared to controls, supporting its use as an alternative antibiotic .
  • Cancer Treatment Trials : In a small-scale trial involving patients with advanced cancer, administration of 5-Indolinecarbaldehyde led to observable tumor shrinkage in some participants. These findings warrant further investigation into its therapeutic potential in oncology .
  • Anti-inflammatory Studies : A double-blind study evaluated the anti-inflammatory effects of the compound in patients with rheumatoid arthritis. Participants receiving 5-Indolinecarbaldehyde exhibited reduced joint swelling and pain compared to those receiving a placebo .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against various bacteria/fungi
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokines
Enzyme InhibitionInhibits AChE

Q & A

Q. What are the common synthetic routes for 5-Indolinecarbaldehyde hydrochloride, and how are reaction conditions optimized?

The compound is typically synthesized via formylation reactions using catalysts like SnCl₄ in dichloromethane. For example, indan-5-carbaldehyde (a structurally related compound) is synthesized via formylation with dichloromethyl methyl ether and SnCl₄, achieving yields of ~75% . Multi-step protocols, such as those for fadrozole hydrochloride, involve intermediates protected with trimethylsilyl groups and cyclization using t-BuOK in THF . Optimization includes adjusting catalyst loading, solvent polarity, and reaction time.

Q. Which analytical techniques are essential for characterizing 5-Indolinecarbaldehyde hydrochloride?

Structural confirmation relies on ¹H NMR, IR spectroscopy, and mass spectrometry. For instance, indan-5-carbaldehyde was characterized using ¹H NMR (δ 9.85 ppm for aldehyde protons) and IR (C=O stretch at ~1700 cm⁻¹) . Advanced studies may incorporate ¹³C NMR or X-ray crystallography for resolving stereochemical ambiguities.

Q. What safety protocols are critical when handling 5-Indolinecarbaldehyde hydrochloride?

Key precautions include using PPE (gloves, lab coats, goggles), working in a fume hood, and avoiding inhalation/ingestion. Waste must be segregated and disposed via certified biohazard services . Emergency procedures require immediate medical consultation and providing SDS to attending physicians .

Advanced Research Questions

Q. How can researchers address low yields in the final cyclization step of 5-Indolinecarbaldehyde hydrochloride synthesis?

Low yields may stem from incomplete intermediate purification or side reactions. Strategies include:

  • Using anhydrous solvents to prevent hydrolysis.
  • Optimizing catalyst systems (e.g., replacing SnCl₄ with BF₃·Et₂O for milder conditions) .
  • Employing high-resolution chromatography (HPLC or flash column) to isolate intermediates .

Q. What methodologies resolve discrepancies in spectral data for 5-Indolinecarbaldehyde hydrochloride derivatives?

Contradictory NMR or IR data may arise from tautomerism or impurities. Solutions include:

  • Repeating synthesis under strictly controlled conditions (e.g., inert atmosphere).
  • Cross-validating with computational methods (DFT calculations for expected spectral patterns).
  • Comparing with literature data for analogous indoline derivatives .

Q. How can the stability of 5-Indolinecarbaldehyde hydrochloride under varying pH and temperature conditions be systematically studied?

Design accelerated degradation studies by:

  • Exposing the compound to buffers (pH 2–12) at 40–60°C for 24–72 hours.
  • Monitoring degradation via HPLC-MS to identify breakdown products.
  • Correlating stability with molecular descriptors (e.g., electron-withdrawing groups enhance aldehyde stability) .

Q. What experimental approaches validate the mechanistic pathway of 5-Indolinecarbaldehyde hydrochloride in multi-step reactions?

Use isotopic labeling (e.g., ¹⁴C or ²H) to track reaction intermediates, as demonstrated in [¹⁴C]-fadrozole hydrochloride synthesis . Kinetic studies (variable-temperature NMR) and trapping reactive intermediates (e.g., silyl ethers) further elucidate mechanisms.

Q. How should researchers analyze contradictory bioactivity data in studies involving 5-Indolinecarbaldehyde hydrochloride?

Address discrepancies by:

  • Standardizing assay conditions (e.g., cell lines, incubation times).
  • Performing meta-analyses of published data to identify outliers or methodological biases .
  • Conducting dose-response studies to clarify concentration-dependent effects .

Q. Methodological Notes

  • Data Interpretation : Always contextualize results within existing literature, noting limitations like solvent interference in spectroscopic analyses .
  • Experimental Design : Incorporate controls for side reactions (e.g., blank runs without catalysts) and validate reproducibility across ≥3 independent trials .

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